1,2-Dibromo-4,5-difluorobenzene
Overview
Description
1,2-Dibromo-4,5-difluorobenzene is an organic compound with the molecular formula C6H2Br2F2. It is a derivative of benzene, characterized by the presence of two bromine atoms and two fluorine atoms attached to the benzene ring. This compound is known for its applications as an intermediate in the synthesis of pharmaceuticals, pesticides, and liquid crystal materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4,5-difluorobenzene can be synthesized through the bromination of 1,2-difluorobenzene. The process involves dispersing iron powder in 1,2-difluorobenzene and adding bromine dropwise while maintaining the temperature at around 20°C. After the addition of bromine, the temperature is gradually increased to 50°C, and the reaction is continued for a few hours. The product is then extracted using ethyl acetate and purified .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient extraction and purification techniques is crucial in industrial settings to meet the quality standards required for its applications .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-4,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds.
Common Reagents and Conditions:
Organometallic Reagents: Used for substitution reactions.
Palladium Catalysts: Employed in coupling reactions like the Suzuki-Miyaura reaction.
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzene Derivatives: Obtained from substitution reactions
Scientific Research Applications
1,2-Dibromo-4,5-difluorobenzene is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: Used in the production of liquid crystal materials and pesticides
Mechanism of Action
The mechanism of action of 1,2-dibromo-4,5-difluorobenzene involves its reactivity due to the presence of bromine and fluorine atoms. These halogen atoms make the compound susceptible to nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions .
Comparison with Similar Compounds
- 1,2-Dibromo-4,5-dichlorobenzene
- 1,2-Dibromo-4,5-diiodobenzene
- 1,2-Dibromo-4,5-difluorobenzene
Comparison: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. Compared to its analogs with different halogen atoms, it exhibits different reactivity patterns and physical properties, making it suitable for specific applications in pharmaceuticals and liquid crystal materials .
Properties
IUPAC Name |
1,2-dibromo-4,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEZQWOKRHOKDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215026 | |
Record name | 1,2-Dibromo-4,5-difluorobenzene | |
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Molecular Weight |
271.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; mp = 33-35 deg C; [Alfa Aesar MSDS] | |
Record name | 1,2-Dibromo-4,5-difluorobenzene | |
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CAS No. |
64695-78-9 | |
Record name | 1,2-Dibromo-4,5-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64695-78-9 | |
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Record name | 1,2-Dibromo-4,5-difluorobenzene | |
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Record name | 64695-78-9 | |
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Record name | 1,2-Dibromo-4,5-difluorobenzene | |
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Record name | 1,2-dibromo-4,5-difluorobenzene | |
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Record name | 1,2-DIBROMO-4,5-DIFLUOROBENZENE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2-dibromo-4,5-difluorobenzene facilitate solvent-free synthesis, and what are the advantages of this approach?
A: this compound acts as a template in the solvent-free synthesis of rctt-tetrakis(4-pyridyl)cyclobutane []. It forms a co-crystal with the precursor molecules through dry vortex grinding. Upon exposure to light, a [2 + 2] cycloaddition reaction occurs, forming the desired cyclobutane product. Importantly, this compound sublimes during this process, leaving behind the virtually pure photoproduct [].
Q2: How does this compound influence the performance of organic solar cells?
A: this compound functions as a volatile additive in organic solar cells []. It interacts with both the polymer donor and small molecule acceptor materials in the active layer. Due to its polar nature, it exhibits strong dipole-dipole interactions with the active layer components []. This influences the crystallization kinetics of both donor and acceptor materials during film formation, leading to a more favorable nanoscale morphology []. This improved morphology enhances charge transport and reduces recombination losses, ultimately leading to improved solar cell performance [].
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